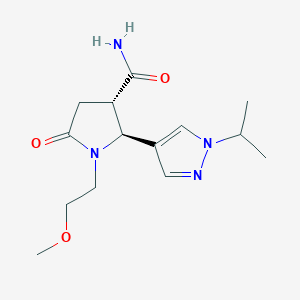
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with specific reagents and conditions. The yield, purity, and stereochemistry of the product are important factors to consider.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity can depend on factors such as the functional groups in the molecule and the conditions of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and stability under various conditions.科学的研究の応用
Synthesis and Characterization
Research in synthetic chemistry focuses on the development of new methodologies for constructing complex molecules. For example, the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives demonstrate the versatility of pyrazole-based compounds in drug development and material science. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, showcasing the potential therapeutic applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014). Similarly, the study on the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines highlights the structural diversity achievable through synthetic chemistry, offering insights into the design of novel heterocyclic compounds with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activity
The development of novel compounds with biological activity is a significant area of research. Pyrazole derivatives, for instance, have been explored for their cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The synthesis and in vitro evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines underline the critical role of structural modifications in enhancing biological activity (Hassan, Hafez, Osman, & Ali, 2015). Additionally, compounds designed for antitubercular and antibacterial activities, such as pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, demonstrate the ongoing efforts to tackle infectious diseases through chemical synthesis (Bodige et al., 2019).
Material Science Applications
In material science, the structural and conformational studies of solvated carboxamides provide essential data for understanding the molecular interactions and stability of potential material precursors. For instance, the X-ray analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide offers insights into the crystal structure and molecular conformation, which are valuable for designing new materials with desired properties (Banerjee et al., 2002).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are important for handling and disposal considerations.
将来の方向性
Future directions could involve further studies on the compound’s properties, potential applications, and possible improvements to its synthesis.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
特性
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-9(2)18-8-10(7-16-18)13-11(14(15)20)6-12(19)17(13)4-5-21-3/h7-9,11,13H,4-6H2,1-3H3,(H2,15,20)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXLYDJUPONMSU-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
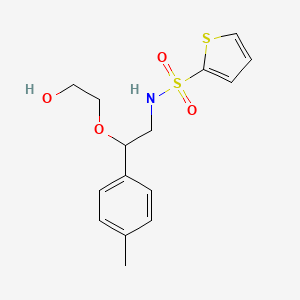
![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
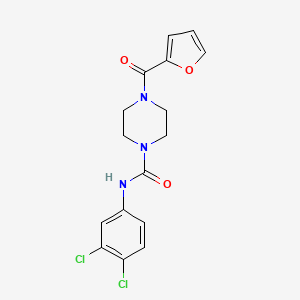
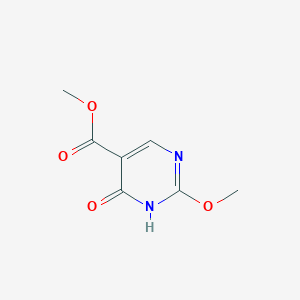
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)
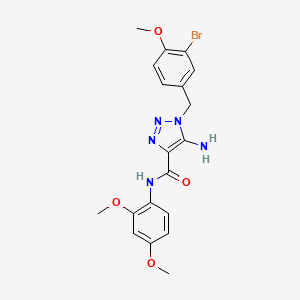
![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)